1-O-tert-butyl 3-O-ethyl 4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate
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Overview
Description
1-O-tert-butyl 3-O-ethyl 4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate is a complex organic compound that features a quinazoline core, a pyrrolidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 3-O-ethyl 4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a series of reactions starting from commercially available aniline derivatives. The process may involve cyclization reactions using reagents like formamide or formic acid.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via nucleophilic substitution reactions. This step often requires the use of protecting groups to ensure selective reactions.
Functional Group Modifications: The tert-butyl and ethyl groups are introduced through esterification reactions, typically using reagents like tert-butyl alcohol and ethyl alcohol in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 3-O-ethyl 4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate).
Reduction: The quinazoline core can be reduced to a dihydroquinazoline using hydrogenation reactions.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: H2 gas with a palladium catalyst
Substitution: Nucleophiles like amines or thiols
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of dihydroquinazoline derivatives
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-O-tert-butyl 3-O-ethyl 4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 3-O-ethyl 4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: The compound may inhibit specific enzymes or modulate receptor activity, leading to changes in cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate
- Ethyl tert-butyl ether
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
1-O-tert-butyl 3-O-ethyl 4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C28H33FN4O7 |
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Molecular Weight |
556.6 g/mol |
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]pyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C28H33FN4O7/c1-7-39-26(35)18-13-33(27(36)40-28(2,3)4)14-20(18)31-24-16-11-22(37-5)23(38-6)12-19(16)30-25(32-24)17-10-15(29)8-9-21(17)34/h8-12,18,20,34H,7,13-14H2,1-6H3,(H,30,31,32) |
InChI Key |
LMEZJZUUTCRTCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN(CC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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